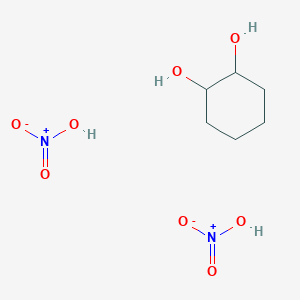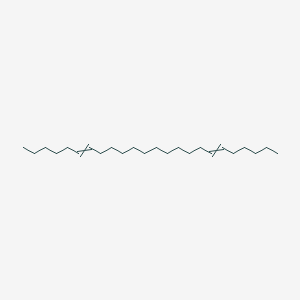![molecular formula C10H8N4O2 B14323571 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide CAS No. 108047-47-8](/img/structure/B14323571.png)
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is a heterocyclic compound that features a fused ring system combining oxadiazole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of hydrogen (SNH) followed by the Scholl reaction. This approach allows for the construction of the fused ring system with high efficiency .
Nucleophilic Aromatic Substitution of Hydrogen (SNH): This step involves the substitution of hydrogen atoms on the aromatic ring with nucleophiles under specific conditions.
Scholl Reaction: This is a cyclization reaction that forms the fused ring system, often using strong acids or oxidizing agents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced products.
Scientific Research Applications
Chemistry
In chemistry, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry
Industrially, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. In electronic applications, its mechanism of action is related to its ability to facilitate charge transport and its stability under operational conditions .
Comparison with Similar Compounds
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-b]pyrazine
- [1,2,5]Thiadiazolo[3,4-b]pyrazine
- Quinoxaline derivatives
Uniqueness
Compared to these similar compounds, [1,2,5]oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide is unique due to its specific electronic properties and structural features. Its fused ring system provides a distinct electronic environment that can be exploited in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
108047-47-8 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
6,7-dimethyl-3-oxido-[1,2,5]oxadiazolo[3,4-b]quinoxalin-3-ium |
InChI |
InChI=1S/C10H8N4O2/c1-5-3-7-8(4-6(5)2)12-10-9(11-7)13-16-14(10)15/h3-4H,1-2H3 |
InChI Key |
RDHAFPLFAWNBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=NO[N+](=C3N=C2C=C1C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



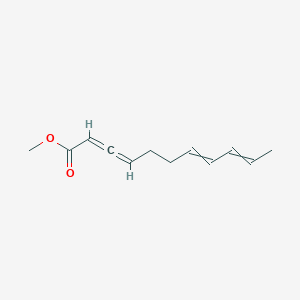

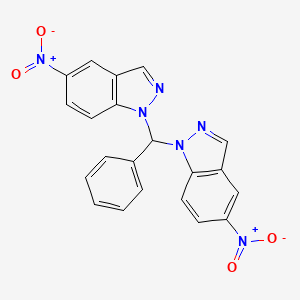
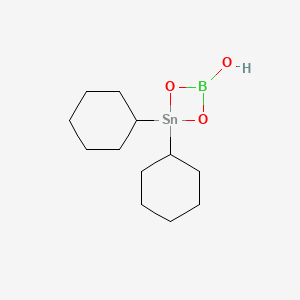

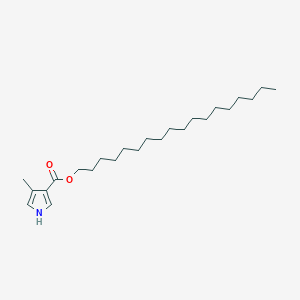
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
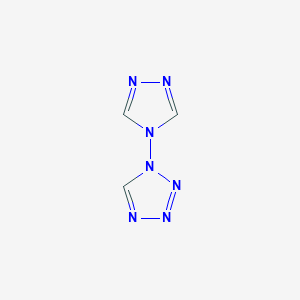
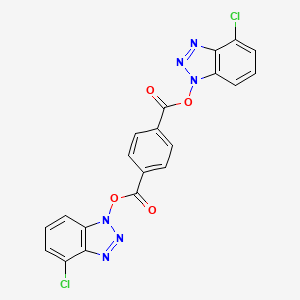
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
